molecular formula C17H13Cl2N3O4S B2891305 methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-17-6

methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B2891305
CAS RN: 318256-17-6
M. Wt: 426.27
InChI Key: RNOZEUYOFKKGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2N3O4S and its molecular weight is 426.27. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been extensively studied for their potential anticancer properties. The core structure of the compound has shown promise in being cytotoxic to various human cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, particularly through the activation of autophagy proteins and p53-mediated pathways .

Antioxidant Properties

The pyrazole ring, which is present in the compound, is known to possess significant antioxidant capabilities. This is crucial in the context of cancer research, as oxidative stress is a known factor in the development and progression of cancer. Pyrazole derivatives can act as radical scavengers, potentially more active than standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

Compounds with a pyrazole moiety have been reported to exhibit antimicrobial activity. This includes potential effectiveness against multidrug-resistant bacteria, which is a growing concern in the medical field. The structural modification of pyrazoles, such as the introduction of sulfonamide groups, can enhance their pharmacological properties .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These activities make them valuable in the development of new treatments for parasitic diseases, which are major health concerns in many parts of the world .

Drug Development

The pyrazole core is a common structural unit in marketed drugs. Its presence in a compound can be indicative of a wide variety of therapeutic and pharmacological properties. As such, derivatives of this compound could be considered for further studies to develop efficient drugs for treating various diseases .

Molecular Docking Studies

Molecular docking studies are essential in drug discovery, allowing researchers to predict the interaction between a drug candidate and its target. Pyrazole derivatives can be used in such studies to reveal interactions with various biological targets, such as enzymes or receptors, which is critical in understanding their mechanism of action and optimizing their efficacy .

properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-26-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)11-3-5-12(6-4-11)27(20,24)25/h2-9H,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOZEUYOFKKGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

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